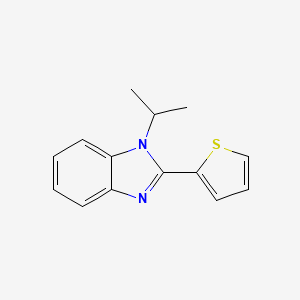

1-Isopropyl-2-thiophen-2-yl-1H-benzoimidazole

Description

Properties

IUPAC Name |

1-propan-2-yl-2-thiophen-2-ylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2S/c1-10(2)16-12-7-4-3-6-11(12)15-14(16)13-8-5-9-17-13/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHBBKUPEXVSJOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2N=C1C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-2-thiophen-2-yl-1H-benzoimidazole typically involves the cyclization of ortho-phenylenediamine with appropriate aldehydes or ketones under acidic or basic conditions. Common reagents include sodium metabisulfite as an oxidizing agent and solvents like ethanol or acetic acid .

Industrial Production Methods: Industrial production often employs continuous flow reactors to optimize reaction conditions and yield. The use of catalysts such as palladium or nickel can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-2-thiophen-2-yl-1H-benzoimidazole undergoes various chemical reactions, including:

Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Halogenation or alkylation reactions using reagents like bromine or alkyl halides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Sodium borohydride in methanol.

Substitution: Bromine in chloroform.

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

1-Isopropyl-2-thiophen-2-yl-1H-benzoimidazole has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its anticancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways:

Molecular Targets: Enzymes such as kinases and proteases.

Pathways Involved: Inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-isopropyl-2-thiophen-2-yl-1H-benzoimidazole with structurally related benzimidazole derivatives, focusing on substituents, physicochemical properties, synthesis, and applications:

Table 1: Structural and Functional Comparison of Benzimidazole Derivatives

Key Analysis

TMTB’s bulkier thiophen-2-ylmethyl group may reduce solubility but enhance π-stacking in solid-state structures . Melting Points: The high melting point of 3p (344–346°C) reflects strong intermolecular interactions (e.g., hydrogen bonding and aromatic stacking). The target compound’s isopropyl group could disrupt such interactions, lowering its melting point relative to 3p .

Synthesis Strategies The target compound likely shares synthetic routes with TMTB and 3p, involving condensation of 1,2-diaminobenzene with substituted aldehydes. Catalysts like AlCl₃ (used in TMTB) or oxidizing agents (e.g., hypervalent iodine in other benzimidazoles) are critical for cyclization .

Spectroscopic Trends

- Thiophene protons in all compounds resonate between δ 7.0–7.7 in ¹H NMR, while benzimidazole protons appear upfield (δ 7.5–8.0). The isopropyl group in the target compound would exhibit characteristic δ 1.2–1.5 (CH₃) and δ 2.5–3.0 (CH) signals .

Applications Pharmaceutical Potential: Benzimidazoles are known for antiulcer, antiviral, and anticancer activities. The thiophene moiety in the target compound may enhance binding to sulfur-rich biological targets . Materials Science: TMTB’s planar benzimidazole core and thiophene substituents facilitate metal coordination and charge transport, suggesting utility in conductive polymers or sensors. The target compound’s isopropyl group could modulate these properties .

Biological Activity

1-Isopropyl-2-thiophen-2-yl-1H-benzoimidazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 242.39 g/mol. Its structure features a benzimidazole core substituted with an isopropyl group and a thiophene ring, contributing to its unique chemical properties and biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C14H14N2S |

| Molecular Weight | 242.39 g/mol |

| IUPAC Name | 1-propan-2-yl-2-thiophen-2-ylbenzimidazole |

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. Studies have shown its effectiveness against various bacterial strains and fungi, making it a candidate for the development of new therapeutic agents in infectious diseases.

Anticancer Activity

This compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of cancer cells through mechanisms that involve the modulation of specific signaling pathways related to cell proliferation and apoptosis.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects in vitro. It appears to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

Target Interactions:

- Enzymatic Inhibition: The compound may inhibit enzymes involved in metabolic processes or disease pathways.

- Receptor Modulation: It can bind to specific receptors, altering their activity and influencing downstream signaling pathways.

Biochemical Pathways:

Benzimidazole derivatives, including this compound, are known to influence several biochemical pathways, particularly those associated with cancer progression and inflammatory responses.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Notable Properties |

|---|---|---|

| 2-Phenylbenzimidazole | C13H10N2 | Known for anticancer properties |

| 1-Methyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole | C12H10N2S | Exhibits antimicrobial and antioxidant activities |

| 2-(Thiophen-2-yl)benzothiophene | C12H10S | Noted for its antioxidant activities |

Uniqueness: The combination of an isopropyl group and a thiophene substituent in this compound enhances its biological activity and chemical stability compared to other benzimidazole derivatives.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Antimicrobial Study: A study published in a peer-reviewed journal demonstrated that 1-Isopropyl-2-thiophen-2-y-l1H-benzoimidazole exhibited significant activity against resistant strains of bacteria, suggesting its potential as a lead compound in antibiotic development.

- Cancer Research: In vitro experiments indicated that this compound inhibited the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways.

- Inflammation Model: Animal models treated with this compound showed reduced levels of inflammatory markers, supporting its potential use in treating chronic inflammatory conditions.

Q & A

Q. Basic

- Solvents : Dichloromethane or ethanol for reflux conditions; polar aprotic solvents (DMF) for coupling reactions.

- Catalysts : AlCl₃ for Lewis acid-mediated condensations; proline for enantioselective syntheses .

- Reaction time : Optimized to 8–12 hours for maximal yield .

How does the substitution pattern on the benzimidazole core influence its electronic properties and reactivity?

Q. Advanced

- Electron-withdrawing groups (e.g., halogens) increase electrophilicity, enhancing nucleophilic substitution reactivity.

- Thiophene substituents : The sulfur atom contributes to π-stacking and metal coordination (e.g., with Cu²⁺).

- Crystallographic data : Dihedral angles (e.g., 24.06° between benzimidazole and thiophene in TMTB) affect conjugation and solubility .

What spectroscopic techniques are essential for confirming the structure of this compound?

Q. Basic

- ¹H/¹³C NMR : Assign peaks for isopropyl (–CH(CH₃)₂), thiophene (–C₄H₃S), and benzimidazole protons.

- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.

- Melting point analysis : Validate purity compared to literature values .

What are the challenges in achieving regioselectivity during the synthesis of multi-substituted benzimidazoles?

Advanced

Competing pathways may lead to undesired isomers. Solutions include:

- Directed ortho-metalation : Using directing groups to control substituent positions.

- Protecting groups : Temporarily blocking reactive sites (e.g., –NH in benzimidazole) .

- Catalyst tuning : Proline or chiral catalysts for enantioselective synthesis .

How can researchers access existing literature and patents related to this compound for preliminary research?

Q. Basic

- Databases : PubMed, Scopus, and Web of Science for journal articles (keywords: "benzimidazole thiophene synthesis").

- Patent repositories : USPTO, Espacenet for applications in drug development .

How do crystallographic studies contribute to understanding the solid-state behavior and potential coordination chemistry of this compound?

Q. Advanced

- Crystal packing : Intermolecular interactions (e.g., C–H⋯N hydrogen bonds) influence solubility and stability.

- Coordination sites : Thiophene sulfur and benzimidazole nitrogen atoms act as bidentate ligands for transition metals (e.g., Cu, Fe).

- CCDC references : Publicly available data (e.g., CCDC 1538327) provide structural benchmarks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.